Kotomolide B

Description

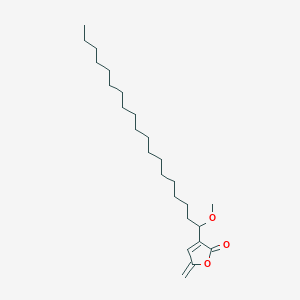

Kotomolide B is a butanolide lactone compound isolated from plants of the genus Cinnamomum, such as C. kotoense and C. subavenium . Structurally, it features a γ-lactone core fused to a long, flexible C-18 alkyl side chain, which distinguishes it from related compounds like Kotomolide A (shorter alkyl chain) . This extended hydrophobic moiety enhances its molecular interactions with biological targets, such as proteins and enzymes. Computational studies highlight its strong binding affinity to the barrier-to-autointegration factor 1 (BAF1), a protein implicated in cancer cell proliferation and viral integration .

Properties

Molecular Formula |

C25H44O3 |

|---|---|

Molecular Weight |

392.6 g/mol |

IUPAC Name |

3-(1-methoxynonadecyl)-5-methylidenefuran-2-one |

InChI |

InChI=1S/C25H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(27-3)23-21-22(2)28-25(23)26/h21,24H,2,4-20H2,1,3H3 |

InChI Key |

KQAGPGQSRKEAQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C1=CC(=C)OC1=O)OC |

Synonyms |

kotomolide B |

Origin of Product |

United States |

Comparison with Similar Compounds

Kotomolide B vs. Kotomolide A

- Structural Differences : this compound possesses a C-18 alkyl chain, whereas Kotomolide A has a shorter chain. This difference increases the flexibility and hydrophobic surface area of this compound, enabling stronger interactions with targets like BAF1 .

- Biological Activity : Kotomolide A induces apoptosis in cancer cells via reactive oxygen species (ROS) pathways , while this compound’s anticancer mechanism involves inhibiting BAF1 phosphorylation, thereby disrupting viral integration and cancer cell survival .

This compound vs. Mahubanolide

- BAF1 Interaction: Mahubanolide exhibits the highest binding energy (ΔE = −48.45 kcal/mol) among butanolides, slightly outperforming this compound (−46.90 kcal/mol). However, this compound has a more favorable free energy of hydration (ΔG = −21.60 kcal/mol vs. Mahubanolide’s −14.70 kcal/mol), suggesting better solubility or stability in aqueous environments .

- Structural Features: Both compounds have long alkyl chains, but Mahubanolide lacks the exocyclic methylene unit present in this compound, which may influence binding kinetics .

This compound vs. Obtusilactone B

- BAF1 Binding : this compound binds BAF1 more strongly (ΔE = −46.90 kcal/mol) than Obtusilactone B (ΔE = −38.50 kcal/mol). The C-18 chain of this compound forms additional van der Waals contacts with BAF1’s hydrophobic pockets, stabilizing the complex .

- Therapeutic Potential: Obtusilactone B is known for DNA damage induction in cancer cells, whereas this compound’s mechanism centers on BAF1 inhibition, offering a distinct pathway for anticancer drug development .

Quantitative Data Tables

Table 1: BAF1 Binding Energies of Selected Butanolides

| Compound | ΔE (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| Obtusilactone B | −38.50 | −20.25 |

| Brazilin | −41.55 | −17.20 |

| This compound | −46.90 | −21.60 |

| Mahubanolide | −48.45 | −14.70 |

| Epilitsenolide D2 | −45.50 | −18.50 |

Data sourced from computational molecular docking studies .

Table 2: Neuraminidase (H5N1) Inhibition by Butanolide Analogs

| Compound | IC50 (μM) |

|---|---|

| Kotomolide A | 38.6 ± 2.9 |

| Linderanolide B | 45.0 ± 2.4 |

| Isolinderanolide B | 66.0 ± 3.5 |

Key Research Findings

BAF1 Inhibition : this compound’s long alkyl chain and exocyclic methylene unit enable stable interactions with BAF1, making it a stronger inhibitor than Obtusilactone B and Brazilin .

Antiviral Potential: While this compound’s direct antiviral data are lacking, its shared butanolide skeleton with Kotomolide A—a known NA inhibitor—suggests a plausible mechanism for disrupting viral replication .

Q & A

Q. What experimental methodologies are recommended for initial assessment of Kotomolide B’s antiviral efficacy against neuraminidase (NA) in H5N1 influenza?

Methodological Answer: Begin with in vitro enzyme inhibition assays using recombinant H5N1 NA. Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., MUNANA assay). Include positive controls like Oseltamivir to benchmark activity. For preliminary cytotoxicity, use cell viability assays (MTT/XTT) in human cell lines (e.g., A549 or MDCK cells) to establish selectivity indices. Replicate experiments ≥3 times to ensure statistical robustness .

Q. How can researchers validate the structural interaction of this compound with NA using computational tools?

Methodological Answer: Employ molecular docking software (e.g., AutoDock Vina, Schrödinger Suite) to model this compound’s binding to NA’s active site (PDB: 2HUO). Focus on conserved regions (e.g., catalytic residues Glu119, Asp151). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare interaction patterns with known inhibitors (e.g., hydrogen bonds, hydrophobic contacts) to infer mechanistic similarities .

Q. What are the key considerations for ensuring reproducibility in this compound isolation from natural sources?

Methodological Answer: Standardize extraction protocols (e.g., solvent polarity, temperature) for Cinnamomum kotoense leaves. Use HPLC or LC-MS for purity verification (>95%). Document spectroscopic data (NMR, IR) and chromatographic conditions in supplementary materials. Cross-validate with independent replicates and share raw data via repositories like Zenodo .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC₅₀ values of this compound across studies?

Methodological Answer: Conduct a meta-analysis of experimental variables:

- Assay conditions: Substrate concentration, pH, incubation time.

- Compound handling: Solubility (DMSO vs. aqueous buffers), storage stability.

- Enzyme sources: Recombinant vs. native NA. Use Bland-Altman plots or ANOVA to identify systematic biases. Reconcile discrepancies by replicating conflicting protocols under controlled conditions .

Q. What strategies optimize this compound derivatives for enhanced NA inhibition and reduced cytotoxicity?

Methodological Answer: Apply structure-activity relationship (SAR) studies:

- Functional group modifications: Introduce polar groups (e.g., -OH, -COOH) to improve binding to NA’s catalytic pocket.

- Scaffold hybridization: Merge this compound’s butanolide core with fragments from Zanamivir. Screen derivatives using high-throughput NA inhibition assays and ADMET predictions (e.g., SwissADME). Prioritize compounds with >10-fold selectivity indices .

Q. How can multi-omics approaches elucidate this compound’s broader mechanisms in viral-host interactions?

Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in H5N1-infected cells treated with this compound. Identify differentially expressed genes/proteins (e.g., viral NP/NS1, host IFN pathways). Validate findings with siRNA knockdown or CRISPR-Cas8. Use pathway enrichment tools (DAVID, STRING) to map networks .

Data Presentation and Analysis

Table 1: Comparison of this compound’s Anti-NA Activity with Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.